molecular formula C23H21F3N2O4S B4548882 N~1~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

N~1~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

Cat. No.: B4548882
M. Wt: 478.5 g/mol
InChI Key: ORKFNVYIKZIUHF-UHFFFAOYSA-N
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Description

N~1~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide is a useful research compound. Its molecular formula is C23H21F3N2O4S and its molecular weight is 478.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.11741282 g/mol and the complexity rating of the compound is 748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

N1-(2-methoxyphenyl)-N2-[(4-methylphenyl)sulfonyl]-N2-[3-(trifluoromethyl)phenyl]glycinamide serves as a foundation in the synthesis of complex molecular structures such as 4-aryl-1,2,3,4-tetrahydroisoquinolines. These compounds are synthesized utilizing Weinreb amide based synthetic equivalents, facilitating the synthesis of N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinoline through reduction and acid-promoted cyclization processes. This methodology showcases the versatility of using Weinreb amide functionality for complex molecule construction (Kommidi, Balasubramaniam, & Aidhen, 2010).

Medicinal Chemistry and Drug Development

The compound's structural motifs are closely related to those found in sulfonamide-focused libraries, which have been extensively evaluated for their antitumor properties. Notably, compounds with similar structural features have been identified as potent cell cycle inhibitors, progressing to clinical trials. These findings underline the potential of such compounds in the development of novel anticancer therapeutics, particularly as inhibitors of tubulin polymerization and antiproliferative agents causing cell cycle arrest in cancer cell lines. Such research illuminates the essential pharmacophore structure and drug-sensitive cellular pathways for these classes of antitumor sulfonamides (Owa et al., 2002).

Herbicidal and Agricultural Applications

Research into the herbicidal activity of compounds structurally related to N1-(2-methoxyphenyl)-N2-[(4-methylphenyl)sulfonyl]-N2-[3-(trifluoromethyl)phenyl]glycinamide has demonstrated significant potential. For example, studies on organophosphorus heterocycles have revealed that certain derivatives exhibit high selective herbicidal activity, pointing towards the application of these compounds in agricultural settings for weed control without adversely affecting crops (He & Chen, 1997).

Proton Exchange Membranes

In the field of materials science, derivatives of sulfonated compounds, closely related to the mentioned glycinamide, have been explored for their potential as proton exchange membranes in fuel cells. The synthesis of new sulfonated side-chain grafting units and their incorporation into poly(arylene ether sulfone) copolymers have yielded materials with promising properties for polyelectrolyte membrane applications. These materials exhibit high proton conductivity, which is crucial for the efficiency of fuel cells, showcasing the utility of such compounds in renewable energy technologies (Kim, Robertson, & Guiver, 2008).

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O4S/c1-16-10-12-19(13-11-16)33(30,31)28(18-7-5-6-17(14-18)23(24,25)26)15-22(29)27-20-8-3-4-9-21(20)32-2/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKFNVYIKZIUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2OC)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
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N~1~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
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N~1~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
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N~1~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 5
N~1~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 6
N~1~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

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